4-Fluoro-3-(4-hydroxypiperidine-1-sulfonyl)phenylboronic acid
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Overview
Description
4-Fluoro-3-(4-hydroxypiperidine-1-sulfonyl)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(4-hydroxypiperidine-1-sulfonyl)phenylboronic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of palladium catalysts, such as in Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(4-hydroxypiperidine-1-sulfonyl)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonyl group can be reduced under specific conditions to yield sulfinyl or thiol derivatives.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions with aryl halides would yield biaryl compounds, while oxidation reactions would produce ketones or aldehydes.
Scientific Research Applications
4-Fluoro-3-(4-hydroxypiperidine-1-sulfonyl)phenylboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, such as polymers and catalysts, due to its unique functional groups.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(4-hydroxypiperidine-1-sulfonyl)phenylboronic acid largely depends on its application. In Suzuki-Miyaura coupling reactions, the boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological systems, the compound may interact with specific enzymes or receptors, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative commonly used in Suzuki-Miyaura coupling reactions.
4-(Trifluoromethyl)phenylboronic acid: Another boronic acid derivative with a trifluoromethyl group, offering different electronic properties.
4-(3-Butenylsulfonyl)phenylboronic acid: A boronic acid derivative with a butenylsulfonyl group, used in the preparation of hydrophilic PBA-functionalized organic monoliths.
Uniqueness
4-Fluoro-3-(4-hydroxypiperidine-1-sulfonyl)phenylboronic acid is unique due to the presence of both a fluorine atom and a piperidine sulfonyl group. These functional groups confer distinct electronic and steric properties, making the compound particularly useful in specific synthetic and biological applications.
Properties
IUPAC Name |
[4-fluoro-3-(4-hydroxypiperidin-1-yl)sulfonylphenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO5S/c13-10-2-1-8(12(16)17)7-11(10)20(18,19)14-5-3-9(15)4-6-14/h1-2,7,9,15-17H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAADWYOZJDTQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)S(=O)(=O)N2CCC(CC2)O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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